5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Description
5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-benzylpiperazine moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound’s synthesis typically involves nucleophilic substitution or multicomponent reactions, leveraging the reactivity of the thiadiazole core .
Properties
Molecular Formula |
C13H17N5S |
|---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N5S/c14-12-15-16-13(19-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,15) |
InChI Key |
VSAMBERGEVBUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)N |
Origin of Product |
United States |
Biological Activity
5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The molecular formula of this compound is C13H17N5S with a molecular weight of 275.37 g/mol. The compound has been synthesized and characterized using various analytical techniques including IR and NMR spectroscopy .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. In a study evaluating various thiadiazole compounds, it was found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound displayed notable effectiveness against:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Bacillus cereus | Significant |
| Escherichia coli | Moderate to significant |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | Moderate |
| Aspergillus fumigatus | Moderate |
The activity was assessed using the paper disc diffusion method, indicating that thiadiazole derivatives can be potential candidates for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that certain derivatives exhibited cytotoxic effects. Notably:
- Compounds with piperazine modifications showed high selectivity towards cancerous cells over normal cells.
- Cell cycle analysis revealed that these compounds could induce cell cycle arrest at specific phases (S and G2/M), contributing to their anticancer efficacy.
- The mechanism of action may involve the inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiadiazole ring is known for its role in inhibiting RNA and DNA synthesis without affecting protein synthesis. Additionally, it may act as an antagonist to adenosine receptors or inhibit phosphodiesterases, further contributing to its therapeutic effects .
Case Studies
Several case studies have been conducted focusing on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized multiple thiadiazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. Compounds A2 and B2 showed substantial antibacterial activity against Gram-positive bacteria while maintaining moderate activity against Gram-negative strains .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of substituted piperazine-based thiadiazoles on MCF-7 and HepG2 cell lines. The results indicated that these compounds significantly increased apoptosis markers (Bax/Bcl-2 ratio) in treated cells, suggesting a robust mechanism for inducing cancer cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The 1,3,4-thiadiazol-2-amine derivatives differ primarily in their 5-position substituents, which dictate pharmacological and physicochemical properties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO2) improve metabolic stability but may reduce solubility .
- Aromatic substituents (e.g., pyridyl, phenyl) enhance π-π stacking with biological targets .
- Piperazine derivatives increase water solubility and membrane permeability, critical for CNS-targeting drugs .
Anticancer Activity
- 5-(Fluorophenyl-thiophene)-1,3,4-thiadiazol-2-amine Schiff bases demonstrated potent activity against MCF7 (IC50: 1.28 µg/mL), attributed to the fluorophenyl-thiophene group’s planar structure enabling DNA intercalation .
- Thiadiazolo[3,2-a]pyrimidines derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine showed broad-spectrum anticancer activity, with GI50 values as low as 28.9 µM against PC-3 cells .
- Quinazoline-thiadiazole hybrids (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine) inhibited GSK-3β with IC50 < 1 µM, highlighting nitro groups’ role in enzyme inhibition .
Antimicrobial and Antifungal Activity
- 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine exhibited fungicidal activity, likely due to pyridyl’s coordination with metal ions in microbial enzymes .
Solubility and Pharmacokinetics
Pharmacological Advantages and Limitations
- Target Compound Advantages :
- Benzylpiperazine enhances blood-brain barrier penetration.
- Thiadiazole core provides metabolic resistance.
- Limitations of Analogues: Chlorophenyl derivatives: Poor solubility limits in vivo efficacy . Nitro-substituted compounds: Potential toxicity concerns .
Q & A
Basic: What are the optimal synthetic routes for 5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine?
Methodological Answer:
A common approach involves reacting 4-benzylpiperazine with thiosemicarbazide derivatives under acidic conditions. For example, POCl₃ is often used as a cyclization agent in refluxing solvents (e.g., acetonitrile or DMF) at 80–90°C for 3–6 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia and purified via recrystallization from DMSO/water mixtures (2:1 ratio) . Key parameters include stoichiometric control of reagents and precise temperature monitoring to avoid side reactions.
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding patterns observed in similar thiadiazole derivatives) .
- Spectroscopic techniques:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and piperazine/amine groups (δ 2.5–3.5 ppm).
- Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How to design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- In vitro assays: Use cell lines (e.g., MCF-7 for anticancer activity) to assess cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
- Mechanistic studies:
- Perform enzyme inhibition assays (e.g., HDAC or kinase targets) with kinetic analysis.
- Monitor apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
- Structural analogs: Compare activity with derivatives lacking the benzylpiperazine group to identify pharmacophores .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Orthogonal assays: Validate results using multiple methods (e.g., Western blotting alongside fluorescence-based assays).
- Dose-response curves: Ensure linearity across concentrations to rule out off-target effects.
- Molecular modeling: Use docking studies (e.g., AutoDock Vina) to correlate binding affinities with observed bioactivity discrepancies .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Recrystallization: Use solvent pairs like ethanol/water or DMSO/water (2:1) to remove unreacted starting materials .
- Column chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for polar impurities.
Advanced: How can computational modeling optimize the compound’s interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations: Analyze stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS).
- Quantum mechanical (QM) calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 at the B3LYP/6-31G* level.
- AI-driven tools: Integrate COMSOL Multiphysics for reaction optimization or ADMET prediction .
Advanced: How to address conflicting results in stability studies under varying pH/temperature?
Methodological Answer:
- Thermogravimetric analysis (TGA): Measure decomposition temperatures (Td) under nitrogen atmosphere.
- pH stability profiling: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.
- Statistical validation: Apply multivariate analysis (e.g., ANOVA) to identify significant stability outliers .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes (refer to SDS guidelines) .
- Waste disposal: Neutralize acidic/byproduct streams before disposal per local regulations.
Advanced: How to investigate the compound’s supramolecular interactions in solid-state forms?
Methodological Answer:
- SC-XRD: Resolve hydrogen-bonding networks (e.g., N–H···N interactions between thiadiazole and benzylpiperazine groups) .
- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., π-π stacking vs. van der Waals interactions) using CrystalExplorer .
Advanced: What strategies enhance the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-crystallization: Screen with coformers (e.g., succinic acid) to improve aqueous solubility.
- Nanoformulation: Use liposomes or PEGylated nanoparticles for controlled release.
- Prodrug synthesis: Introduce hydrolyzable groups (e.g., acetylated amines) to increase bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
